A Technical Guide to 5-FAM SE for Molecular Biology Applications
A Technical Guide to 5-FAM SE for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 5-FAM SE in Fluorescent Labeling
5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a highly popular amine-reactive fluorescent dye used extensively in molecular biology.[1] It belongs to the fluorescein family of fluorophores and is prized for its bright green fluorescence, which is readily detectable by common fluorescence instrumentation. The "5-FAM" designation refers to the specific isomer (5-carboxyfluorescein), ensuring batch-to-batch consistency, while the "SE" (succinimidyl ester) denotes the reactive group responsible for its labeling capabilities.[1][2]
The primary utility of 5-FAM SE lies in its ability to form stable, covalent bonds with primary and secondary aliphatic amines.[3][4] This reaction is the cornerstone of its application in labeling a wide array of biomolecules, including proteins, peptides, antibodies, and amine-modified nucleic acids.[2] The resulting amide bond is significantly more stable and resistant to hydrolysis compared to the thiourea linkage formed by its predecessor, Fluorescein Isothiocyanate (FITC), making 5-FAM SE a superior choice for creating robust fluorescent bioconjugates.[1][5]
These labeled molecules are indispensable tools for a multitude of research applications, such as:
Chemical Properties and Reaction Mechanism
The key to 5-FAM SE's function is the N-hydroxysuccinimide (NHS) ester group. This group reacts efficiently with nucleophilic primary amines, typically found on the ε-amino group of lysine residues and the N-terminus of proteins, in a process called acylation.[3] The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.5) and results in the formation of a stable amide bond, covalently attaching the fluorescein fluorophore to the target biomolecule.[3][9][10] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more prevalent in dilute protein solutions.[10][11] Therefore, maintaining an appropriate protein concentration and pH is critical for efficient labeling.[3]
Visualization of the Labeling Reaction
The diagram below illustrates the fundamental chemical reaction between 5-FAM SE and a primary amine on a biomolecule.
Caption: Covalent labeling via 5-FAM SE.
Quantitative Data and Spectral Properties
The photophysical properties of 5-FAM are crucial for experimental design. It is compatible with standard FITC filter sets and is efficiently excited by the 488 nm argon-ion laser line.[2]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~492-495 nm | [1][2][12] |
| Emission Maximum (λem) | ~514-520 nm | [1][5][12] |
| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ at ~492 nm | [2] |
| Molecular Weight | ~473.4 g/mol | [9][12] |
| Recommended Laser Line | 488 nm | [2][13] |
| Fluorescence Color | Green | [1] |
Note: Spectral properties can be influenced by the local environment and pH.[13]
Experimental Protocols
Detailed and consistent protocols are vital for reproducible results. Below are methodologies for labeling two common classes of biomolecules.
Protocol: Labeling of Proteins (e.g., Antibodies)
This protocol is a general guideline for labeling proteins like IgG antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically, but typically ranges from 2:1 to 20:1.[5]
Materials:
-
5-FAM SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate or 50 mM borate, pH 8.3-8.5)[10][15]
-
Purification column (e.g., Sephadex G-25)[9]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, MOPS, HEPES).[5][10] If the buffer contains Tris or glycine, the protein must be dialyzed against an appropriate labeling buffer. Adjust the protein concentration to 2-10 mg/mL.[9] For optimal labeling, adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[9]
-
Prepare Dye Stock: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO to create a 10 mM stock solution.[9] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the dye in solution.[10]
-
Calculate Dye Volume: Determine the required volume of 5-FAM SE stock solution. A common starting point for IgG is a 10:1 molar ratio of dye to protein.[5][9]
-
Reaction: While gently vortexing, add the calculated volume of 5-FAM SE stock solution dropwise to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[9] Gentle mixing during incubation can improve efficiency.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[9] The first colored band to elute is the labeled protein.
Protocol: Labeling of Amino-Modified Oligonucleotides
This protocol outlines the labeling of synthetic oligonucleotides that have been modified to contain a primary amine.[8][16]
Materials:
-
5'- or 3'-amino-modified oligonucleotide (lyophilized)
-
5-FAM SE
-
Anhydrous DMSO or DMF[16]
-
Labeling Buffer (0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.3)[16]
-
Nuclease-free water
-
Purification reagents (e.g., for HPLC or ethanol precipitation)[16]
Procedure:
-
Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer.
-
Prepare Dye Stock: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO to the desired concentration (e.g., to achieve a 20-50 fold molar excess of dye).[8]
-
Reaction: Add the dye solution to the oligonucleotide solution. Mix well by vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-3 hours, or overnight, protected from light.[16]
-
Purification: Purify the labeled oligonucleotide from excess free dye. Common methods include:
Experimental Workflow Visualization
The following diagram outlines a typical workflow for protein labeling and subsequent application in immunofluorescence microscopy.
Caption: Workflow for antibody labeling and use.
References
- 1. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Nhs-fluorescein | 135795-62-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. The Application of Imaging Flow Cytometry to High-Throughput Biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
